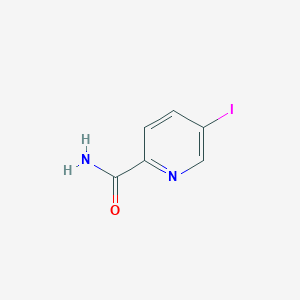
3,3-dimethyl-6-oxocyclohex-1-ene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-6-oxocyclohex-1-ene-1-carbonitrile (DMOC) is a versatile and powerful organic compound that has been widely used in the scientific research field for its unique properties. DMOC is an inexpensive and widely available reagent, and its reactivity and solubility make it an ideal choice for a variety of applications. DMOC has been used in the synthesis of a variety of compounds, including pharmaceuticals, and has also been used in research to investigate the mechanism of action of various drugs and biochemical processes.
Aplicaciones Científicas De Investigación
3,3-dimethyl-6-oxocyclohex-1-ene-1-carbonitrile has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, and has been used in research to investigate the mechanism of action of various drugs and biochemical processes. It has also been used to study the structure and reactivity of organic molecules, and to investigate the effects of drugs on biological systems.
Mecanismo De Acción
The mechanism of action of 3,3-dimethyl-6-oxocyclohex-1-ene-1-carbonitrile is not fully understood. However, it is believed that it acts as a catalyst in the reaction of organic molecules, and that it can increase the rate of reaction of certain compounds. It is also believed that 3,3-dimethyl-6-oxocyclohex-1-ene-1-carbonitrile can interact with certain enzymes and proteins to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-dimethyl-6-oxocyclohex-1-ene-1-carbonitrile are not well understood. However, it has been shown to have some anti-inflammatory and anti-bacterial properties, and it has been used in the treatment of certain neurological disorders. It has also been studied for its potential in the treatment of certain cancers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3,3-dimethyl-6-oxocyclohex-1-ene-1-carbonitrile in laboratory experiments is its low cost and wide availability. It is also relatively easy to synthesize, and its reactivity and solubility make it an ideal choice for a variety of applications. However, the mechanism of action of 3,3-dimethyl-6-oxocyclohex-1-ene-1-carbonitrile is not fully understood, and it is not known if it can interact with certain proteins or enzymes to modulate their activity.
Direcciones Futuras
There are several potential future directions for the use of 3,3-dimethyl-6-oxocyclohex-1-ene-1-carbonitrile in scientific research. These include further investigation into its mechanism of action, its potential use in the treatment of various diseases, and its potential use in the synthesis of new drugs and other compounds. Additionally, further research into its biochemical and physiological effects is needed to fully understand its potential therapeutic applications. Finally, further research into its use in laboratory experiments is needed to determine its advantages and limitations.
Métodos De Síntesis
The synthesis of 3,3-dimethyl-6-oxocyclohex-1-ene-1-carbonitrile is relatively straightforward and can be accomplished via two different routes. The first route involves the reaction of cyclohexanol with dimethyl carbonate, followed by the addition of hydroxylamine to form the desired product. The second route involves the reaction of cyclohexanone with dimethyl carbonate, followed by the addition of hydroxylamine to form the desired product. Both routes are relatively easy to perform and can be scaled up for larger scale syntheses.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-dimethyl-6-oxocyclohex-1-ene-1-carbonitrile involves the conversion of a cyclohexanone derivative to the desired product through a series of reactions.", "Starting Materials": [ "Cyclohexanone", "Methylmagnesium bromide", "Acetic anhydride", "Sodium cyanide", "Sulfuric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Cyclohexanone is reacted with methylmagnesium bromide in the presence of ether to form 3-methylcyclohexanone.", "3-methylcyclohexanone is then reacted with acetic anhydride and sulfuric acid to form 3-acetoxy-3-methylcyclohexanone.", "The resulting compound is then reacted with sodium cyanide in the presence of ethanol to form 3-cyano-3-methylcyclohexanone.", "The final step involves the reaction of 3-cyano-3-methylcyclohexanone with sodium hydroxide in ethanol to form 3,3-dimethyl-6-oxocyclohex-1-ene-1-carbonitrile." ] } | |
Número CAS |
2030310-23-5 |
Nombre del producto |
3,3-dimethyl-6-oxocyclohex-1-ene-1-carbonitrile |
Fórmula molecular |
C9H11NO |
Peso molecular |
149.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



